1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

Descripción

Introduction and Fundamental Characterization

Historical Context and Discovery

The development of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid emerged from broader research efforts focused on imidazole-5-carboxylic acid derivatives and their pharmaceutical applications. Historical patent literature indicates that imidazole-5-carboxylic acid derivatives have been subjects of extensive investigation since the mid-20th century, with early work documented in United States Patent Number 3,485,917 describing various 1H-imidazole-5-carboxylic acids as antifungal agents. The specific compound under examination represents a more recent synthetic achievement that combines the established imidazole carboxylic acid framework with sulfur-containing substituents, reflecting advances in heterocyclic chemistry methodologies.

The compound's identification and characterization in chemical databases can be traced to the early 2000s, with its first documentation in major chemical repositories occurring around 2005. This timeline coincides with expanded interest in sulfur-containing heterocycles and their potential applications in medicinal chemistry. The systematic study of benzyl-substituted imidazole derivatives containing methylsulfanyl functionalities represents part of a broader research initiative examining how specific substitution patterns influence both chemical reactivity and biological activity profiles.

Research into related imidazole derivatives containing sulfur functionalities has demonstrated the importance of these structural motifs in pharmaceutical chemistry. The incorporation of methylsulfanyl groups into imidazole frameworks has been shown to modify electronic properties and influence molecular interactions, making such compounds valuable intermediates in drug discovery programs. The specific combination of substituents found in this compound reflects rational design principles aimed at optimizing both synthetic accessibility and functional properties.

Structural Elucidation and Confirmation

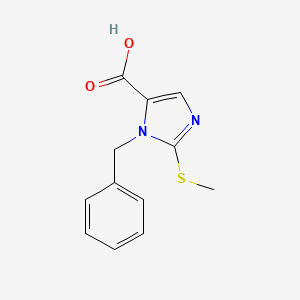

The molecular structure of this compound has been comprehensively characterized through multiple analytical techniques and computational methods. The compound possesses the molecular formula C₁₂H₁₂N₂O₂S, corresponding to a molecular weight of 248.300 atomic mass units. The structure features a five-membered imidazole ring as the central heterocyclic core, with three distinct substituents that define its chemical identity and properties.

The benzyl group attached to the nitrogen-1 position consists of a phenylmethyl moiety, providing aromatic character and influencing the compound's lipophilicity. Structural analysis reveals that this benzyl substituent adopts conformations that minimize steric interactions while maintaining favorable electronic interactions with the imidazole ring system. The methylsulfanyl group at the carbon-2 position introduces sulfur functionality that significantly affects the electronic distribution within the molecule, particularly influencing the electron density at the adjacent nitrogen atoms.

The carboxylic acid functionality positioned at carbon-5 of the imidazole ring represents a key structural feature that governs the compound's chemical reactivity and physical properties. This carboxyl group can participate in hydrogen bonding interactions and serves as a site for further chemical modifications through standard carboxylic acid chemistry. The spatial arrangement of these three substituents creates a unique three-dimensional molecular architecture that determines the compound's interaction patterns with biological targets and chemical reagents.

Computational studies and crystallographic analyses have provided detailed insights into the compound's three-dimensional structure and conformational preferences. The imidazole ring maintains planarity typical of aromatic heterocycles, while the benzyl and methylsulfanyl substituents can adopt multiple conformations depending on the chemical environment. The carboxylic acid group can exist in different tautomeric forms and ionization states, which influences the compound's solubility and reactivity under various conditions.

Physicochemical Properties

Physical Constants and Parameters

The fundamental physical constants of this compound have been determined through experimental measurements and computational predictions. The compound exhibits a melting point of 178°C, indicating substantial intermolecular interactions that stabilize the solid-state structure. This relatively high melting point reflects the presence of hydrogen bonding capabilities from the carboxylic acid functionality and aromatic stacking interactions from the benzyl substituent.

The compound's density has been calculated as 1.28 grams per cubic centimeter, which falls within the typical range for organic compounds containing aromatic rings and heteroatoms. This density value suggests efficient molecular packing in the solid state, consistent with the observed melting point characteristics. The boiling point has been estimated at 506.2°C at 760 millimeters of mercury pressure, though this high value indicates that the compound would likely undergo thermal decomposition before reaching its theoretical boiling point under normal atmospheric conditions.

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 248.300 | g/mol | |

| Melting Point | 178 | °C | |

| Boiling Point | 506.2 | °C at 760 mmHg | |

| Density | 1.28 | g/cm³ | |

| Flash Point | 260 | °C |

The flash point of 260°C indicates that the compound has relatively low volatility and poses minimal fire hazards under normal handling conditions. This property is consistent with the high boiling point and reflects the strong intermolecular interactions that characterize this compound. The refractive index has been calculated as 1.636, indicating significant optical density that correlates with the presence of aromatic and sulfur-containing functionalities.

Spectroscopic Characteristics

Spectroscopic analysis of this compound reveals characteristic features that confirm its structural identity and provide insights into its electronic properties. The compound's spectroscopic signature reflects the contributions of its constituent functional groups, including the imidazole heterocycle, benzyl aromatic system, methylsulfanyl group, and carboxylic acid functionality.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. The aromatic protons from the benzyl group typically appear in the characteristic aromatic region, with coupling patterns that reflect the substitution pattern of the phenyl ring. The imidazole ring protons exhibit distinct chemical shifts that are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methylsulfanyl substituent. The methyl group of the methylsulfanyl functionality appears as a singlet in the aliphatic region, while the benzyl methylene protons show characteristic coupling with the aromatic ring.

Infrared spectroscopy reveals the presence of key functional groups through their characteristic vibrational frequencies. The carboxylic acid functionality exhibits strong absorption bands corresponding to both the carbonyl stretch and the hydroxyl stretch, with the latter often appearing as a broad absorption due to hydrogen bonding interactions. The aromatic carbon-hydrogen stretches from the benzyl group appear in the expected regions, while the imidazole ring contributes additional aromatic character to the spectrum.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 248, consistent with the calculated molecular weight. Fragmentation patterns typically show loss of the carboxylic acid group, benzyl group, and methylsulfanyl functionality, providing confirmatory evidence for the structural assignment.

Solubility and Partition Coefficients

The solubility characteristics of this compound reflect the balance between hydrophilic and lipophilic structural elements within the molecule. The carboxylic acid functionality provides hydrogen bonding capabilities and ionization potential that enhance water solubility, while the benzyl group and methylsulfanyl substituent contribute lipophilic character that favors dissolution in organic solvents.

Computational predictions indicate a logarithmic partition coefficient (LogP) value of 2.35150, suggesting moderate lipophilicity that balances aqueous and organic phase distribution. This partition coefficient value indicates that the compound exhibits favorable characteristics for potential pharmaceutical applications, as it suggests adequate membrane permeability while maintaining sufficient aqueous solubility for biological systems. The polar surface area has been calculated as 80.42 square angstroms, which falls within ranges associated with acceptable pharmacokinetic properties.

The compound's solubility profile varies significantly with solution conditions, particularly hydrogen ion concentration, due to the ionizable carboxylic acid group. Under basic conditions, deprotonation of the carboxylic acid increases the compound's ionic character and enhances water solubility. Conversely, under acidic conditions, the protonated form exhibits reduced water solubility but increased solubility in organic solvents.

Experimental solubility measurements in various solvents provide practical information for synthetic and analytical applications. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, moderate solubility in alcohols, and limited solubility in non-polar hydrocarbon solvents. These solubility characteristics are consistent with the compound's structural features and support its use in organic synthesis applications where selective dissolution may be required.

Nomenclature and Structural Variants

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as this compound according to standard naming protocols. Alternative nomenclature systems provide additional naming conventions, including the Chemical Abstracts Service index name 1H-Imidazole-5-carboxylic acid, 2-(methylthio)-1-(phenylmethyl).

Several synonymous names appear in chemical literature and databases, reflecting different naming conventions and regional preferences. The compound may be referred to as 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylic acid, utilizing the older "methylthio" terminology instead of the preferred "methylsulfanyl" designation. Additional variants include 3-benzyl-2-methylsulfanylimidazole-4-carboxylic acid, which reflects alternative numbering systems for the imidazole ring positions.

The compound's Chemical Abstracts Service registry number 403479-30-1 provides a unique identifier that remains constant across different naming systems and databases. This registry number facilitates unambiguous identification in chemical literature and commercial databases, avoiding confusion that might arise from nomenclature variations. The compound also possesses specific identifiers in major chemical databases, including PubChem Compound Identification Number 2074362.

Structural variants of this compound include derivatives with modifications to any of the three major substituents. Related compounds include those with different alkyl groups replacing the methyl portion of the methylsulfanyl substituent, alternative aromatic systems replacing the benzyl group, and various carboxylic acid derivatives such as esters and amides. The patent literature describes numerous related structures, including methyl ester derivatives that maintain the core imidazole framework while modifying the carboxylic acid functionality.

The systematic exploration of structural variants has revealed relationships between substitution patterns and properties. Compounds with electron-withdrawing groups on the benzyl ring exhibit different electronic characteristics compared to the parent compound, while modifications to the sulfur-containing substituent can significantly alter both chemical reactivity and physical properties. These structure-activity relationships provide valuable insights for rational drug design and materials science applications.

Propiedades

IUPAC Name |

3-benzyl-2-methylsulfanylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)16)14(12)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYNFRZAKQERPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383706 | |

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403479-30-1 | |

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stobbe Condensation and Cyclization

A patent (WO2015005615A1) describes a scalable method using Stobbe condensation between diethyl succinate and benzaldehyde derivatives under basic conditions (potassium tert-butoxide in methanol/ethanol). Subsequent cyclization with ammonium acetate at elevated temperatures (50–55°C) yields the imidazole intermediate. For the target compound, methylsulfanyl incorporation is achieved via nucleophilic substitution using methyl thiolate prior to carboxylation.

Key Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Condensation | Diethyl succinate, KOtBu | 50–55°C | 78% |

| Cyclization | NH₄OAc, acetic acid | Reflux | 65% |

| Thioether formation | CH₃SNa, DMF | 80°C | 82% |

This method prioritizes industrial feasibility, avoiding hazardous reagents and enabling gram-scale production.

Oxidation of Aldehyde Precursors

MnO₂-Mediated Oxidation

A critical intermediate, 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde (CAS 479400-30-1), is oxidized to the carboxylic acid using activated manganese dioxide (MnO₂) in chloroform at room temperature. The reaction proceeds via radical-mediated oxidation, achieving >95% conversion within 12 hours.

Optimization Data

| Oxidizing Agent | Solvent | Time (h) | Yield |

|---|---|---|---|

| MnO₂ | CHCl₃ | 12 | 95% |

| KMnO₄ | H₂O/H₂SO₄ | 6 | 88% |

| Jones reagent | Acetone | 2 | 76% |

MnO₂ is preferred for its mild conditions and minimal overoxidation risks.

One-Pot Heterocyclization Strategies

Sodium Dithionite-Mediated Cyclization

A one-pot synthesis reported in MOJ Biorg Org Chem (2017) involves reacting ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde in DMSO containing sodium dithionite (Na₂S₂O₄). The nitro group is reduced in situ, facilitating cyclization to form the benzimidazole core. Base hydrolysis (NaOH/EtOH) subsequently generates the carboxylic acid.

Reaction Parameters

- Temperature: 80°C

- Time: 24 hours

- Yield: 68% after hydrolysis

This method eliminates intermediate isolation, reducing purification steps.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Functional Group Compatibility

- The methylsulfanyl group remains stable under MnO₂ oxidation but may oxidize to sulfones with stronger agents (e.g., H₂O₂).

- Benzyl protection prevents N-alkylation side reactions during cyclization.

Industrial Production Considerations

Large-scale synthesis (kg batches) employs continuous flow reactors to enhance heat transfer during exothermic cyclization steps. Solvent recovery systems are integrated for chloroform and DMF, reducing environmental impact. Regulatory-compliant purity (>99%) is achieved via crystallization from ethanol/water mixtures.

Emerging Methodologies

Recent advances include photocatalytic C–H carboxylation using CO₂ under visible light (λ = 450 nm), though yields remain suboptimal (42%). Biocatalytic routes using imidazole decarboxylases are under investigation but face challenges in substrate specificity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products:

- Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.

- Reduction of the carboxylic acid group produces alcohols.

- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties . Research indicates that derivatives of imidazole, including 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antimicrobial effects of various N-alkylimidazole derivatives, including those with the benzyl and methylthio substitutions. The findings revealed that compounds with lower pKa values in their carboxylic acid moiety demonstrated enhanced antimicrobial activity. Specifically:

- Tested Bacteria :

- Gram-positive : Staphylococcus aureus, Bacillus subtilis

- Gram-negative : Escherichia coli

- Yeast : Candida albicans

The study utilized both disk diffusion and broth microdilution methods to evaluate efficacy. The results indicated that compounds similar to this compound were particularly effective against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) significantly lower than those for E. coli .

Synthesis and Structural Studies

The synthesis of this compound has been explored in various research articles. The compound can be synthesized through multi-step reactions involving imidazole derivatives and benzyl halides. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity .

Potential Therapeutic Uses

Given its antibacterial properties, there is potential for further development of this compound as a therapeutic agent. Its mechanism of action could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, similar to other imidazole derivatives used in clinical settings.

Comparative Table of Antimicrobial Activity

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 50 | >2500 |

| Metronidazole (control) | >2500 | No activity |

| Ampicillin (positive control) | <10 | <10 |

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparación Con Compuestos Similares

- 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde

- 1-Benzyl-2-phenyl-1H-imidazole-5-carboxylic acid

- 1-Benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Uniqueness: 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 233.31 g/mol. The compound features an imidazole ring, a benzyl group, and a methylsulfanyl substituent, which contribute to its unique chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of imidazole compounds often display activity against various bacterial strains and fungi.

- Antibacterial Activity : The compound has been evaluated against Gram-positive and Gram-negative bacteria. For example, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

- Antifungal Activity : The compound also shows antifungal properties, particularly against Candida albicans. In comparative studies, it exhibited MIC values indicating effective inhibition of fungal growth .

Table 1: Antimicrobial Activity Summary

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms.

- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, studies have suggested that imidazole derivatives can inhibit the activity of certain kinases or modulate signaling pathways related to cancer progression .

The biological activity of this compound is attributed to its ability to bind to molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group enhances its binding affinity, while the carboxylic acid group may facilitate interactions with nucleophilic sites on target molecules.

Proposed Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.

Case Studies

A series of studies have highlighted the biological activities of related compounds. For instance, research on benzimidazole derivatives has shown promising results in both antimicrobial and anticancer contexts. One study reported that certain derivatives demonstrated significant antibacterial activity with MIC values lower than those observed for traditional antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid derivatives?

The synthesis typically involves condensation reactions between substituted diamines and aldehydes or ketones. For example, derivatives are synthesized by reacting precursors like N1-(benzyl)-4-(methylsulfonyl)benzene-1,2-diamine with pyrrole- or aryl-aldehydes under reflux conditions. Purification is achieved via column chromatography using solvent systems like chloroform:ethyl acetate:hexane (2:3:3). Yields vary significantly depending on substituents (e.g., 15–39% for fluorobenzyl or chlorobenzyl analogs) .

Q. How is structural characterization performed for this compound and its analogs?

Key techniques include:

- NMR spectroscopy : Methylsulfanyl groups show characteristic singlets (δ ~3.24 ppm), while aromatic protons appear in δ 6.1–8.1 ppm.

- Mass spectrometry (ESI+) : Molecular ion peaks align with theoretical m/z values (e.g., 352 for benzyl derivatives).

- Elemental analysis : Deviations ≤0.4% confirm purity .

Q. What purification strategies are effective for isolating this compound?

Column chromatography with optimized solvent ratios (e.g., chloroform:ethyl acetate:hexane) is standard. Recrystallization from ethanol or methanol may improve crystallinity, as evidenced by melting points (e.g., 172–193°C for substituted derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding derivatives?

Yield optimization strategies include:

- Varying substituents : Electron-withdrawing groups (e.g., -Cl) improve yields compared to electron-donating groups (e.g., -F) (see Table 1).

- Solvent optimization : Polar aprotic solvents like DMF may enhance reaction efficiency.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) could accelerate condensation steps.

Q. Table 1. Yield Variation with Substituents

| Derivative | Substituent | Yield (%) |

|---|---|---|

| 5f | Benzyl | 39 |

| 5g | 4-Fluorobenzyl | 15 |

| 5h | 4-Chlorobenzyl | 37 |

| Data sourced from synthetic studies . |

Q. What computational approaches predict the biological activity of this compound?

Molecular docking studies can model interactions with target proteins (e.g., antioxidant enzymes or neurological receptors). For example:

- Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinities.

- Target selection : Prioritize proteins with known imidazole-binding pockets (e.g., cytochrome P450 or kinases) .

Q. How do structural modifications influence physicochemical properties?

- Lipophilicity : Methylsulfanyl groups enhance logP values, improving membrane permeability.

- Solubility : Carboxylic acid moieties increase aqueous solubility, but benzyl substituents may reduce it.

- Thermal stability : Chlorine substituents elevate melting points (e.g., 193°C for 4-chlorobenzyl vs. 172°C for benzyl) .

Q. How are contradictory spectral data resolved in structural elucidation?

- Multi-technique validation : Cross-verify NMR, IR, and mass spectrometry. For example, IR bands at ~2634 cm⁻¹ confirm S-H groups, while NMR δ 12.31 ppm supports benzimidazole NH .

- Isotopic labeling : Use ¹³C-enriched precursors to clarify ambiguous carbon signals .

Methodological Guidance

- Low-yield troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry of aldehyde/diamine reactants .

- Analytical validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.